4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide
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Overview
Description
This compound is characterized by the presence of a tetrahydrofuran ring, a carbamothioyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide typically involves the following steps:
Formation of Tetrahydrofuran-2-ylmethylamine: This intermediate is prepared by reacting tetrahydrofuran with an appropriate amine under inert conditions to avoid oxidation.
Carbamothioylation: The tetrahydrofuran-2-ylmethylamine is then reacted with a carbamothioylating agent, such as thiophosgene, to introduce the carbamothioyl group.
Sulfonamide Formation: Finally, the carbamothioylated intermediate is reacted with a benzenesulfonyl chloride derivative to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
4-((thiophen-2-ylmethylene)amino)benzenesulfonamide: Similar in structure but contains a thiophene ring instead of a tetrahydrofuran ring.
tetrahydrofuran-2-ylmethyl 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate: Contains a pyridine ring and is used in different applications.
Uniqueness
4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide is unique due to its combination of a tetrahydrofuran ring and a carbamothioyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C12H17N3O3S2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H17N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h3-6,10H,1-2,7-8H2,(H2,13,16,17)(H2,14,15,19) |
InChI Key |
YQHOVIAAPILGBY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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